CDD0102
CAS No.: 146422-58-4
Cat. No.: VC0006960
Molecular Formula: C10H13F3N4O3
Molecular Weight: 294.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146422-58-4 |
---|---|
Molecular Formula | C10H13F3N4O3 |
Molecular Weight | 294.23 g/mol |
IUPAC Name | 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C8H12N4O.C2HF3O2/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3,(H,9,10);(H,6,7) |
Standard InChI Key | DGWZWAJULKDIKA-UHFFFAOYSA-N |
SMILES | CCC1=NOC(=N1)C2CNC=NC2 |
Canonical SMILES | CCC1=NOC(=N1)C2CNC=NC2.C(=O)(C(F)(F)F)O |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity and Physicochemical Properties
CDD0102 (CAS 146422-58-4 for the free base; 1196130-86-5 for the hydrochloride salt) has the molecular formula C₈H₁₂N₄O for the free base and C₈H₁₃ClN₄O for the hydrochloride form . Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 180.21 g/mol (free base) | |
216.67 g/mol (hydrochloride) | ||
Solubility | Soluble in DMSO | |
LogP (Predicted) | 1.2 ± 0.3 | |
Hydrogen Bond Donors | 2 |
The compound's structure features a tetrahydropyrimidine ring linked to a 3-ethyl-1,2,4-oxadiazole group, which is critical for M1 receptor binding . X-ray crystallography and molecular docking studies suggest that the oxadiazole moiety interacts with Thr192 and Asn382 residues in the M1 receptor's transmembrane domains, stabilizing the active conformation .
Synthetic Routes and Modifications
CDD0102 is synthesized via a one-pot reaction combining acetylenedicarboxylate derivatives with amines and orthoformate . A representative synthesis yields 62% purity, requiring chromatographic purification for pharmaceutical-grade material . Modifications to the ethyl group on the oxadiazole ring alter receptor selectivity:
-
3-Propyl analogs: Reduced M1 affinity (>10-fold vs. CDD0102)
-
Fluoroethyl derivatives: Improved blood-brain barrier penetration (2.1× higher in mice)
Pharmacological Mechanisms and Receptor Interactions
M1 Receptor Selectivity and Signaling
CDD0102 acts as a partial agonist at human M1 receptors (EC₅₀ = 38 nM), with >100-fold selectivity over M2-M5 subtypes . In Chinese hamster ovary (CHO) cells expressing M1 receptors, it stimulates amyloid precursor protein (APP) secretion at 1 μM, a response abolished by the M1 antagonist pirenzepine .
Key signaling effects include:
-
Phosphatidylinositol hydrolysis: 72% of maximal carbachol response at 10 μM
-
β-arrestin recruitment: Minimal (15% of oxotremorine-M efficacy)
Working Memory Improvement
In Sprague-Dawley rats, intraperitoneal CDD0102 (0.1–1 mg/kg) enhanced delayed spontaneous alternation in a four-arm maze:
Dose (mg/kg) | Alternation Score (%) | p-value vs. Control |
---|---|---|
0.1 | 68.2 ± 5.1 | <0.05 |
0.3 | 75.4 ± 4.3 | <0.01 |
1.0 | 73.9 ± 4.8 | <0.01 |
Control | 58.6 ± 6.2 | — |
Cognitive Flexibility
CDD0102 (0.03–0.1 mg/kg) reduced trials needed to switch between place and visual cue discrimination strategies:
Task | Control Trials | CDD0102 0.1 mg/kg | Improvement (%) |
---|---|---|---|
Place → Cue Shift | 42 ± 6 | 28 ± 4 | 33.3 |
Cue → Place Shift | 39 ± 5 | 25 ± 3 | 35.9 |
Effect | CDD0102 ED₅₀ (mg/kg) | Oxotremorine-M ED₅₀ |
---|---|---|
Salivation (rats) | 2.0 | 0.3 |
Diarrhea (mice) | >10 | 1.2 |
Tremors | Not observed | 0.8 |
Comparative Analysis with Other M1 Agonists
Compound | M1 EC₅₀ (nM) | M1/M3 Selectivity | Cognitive Efficacy | Clinical Status |
---|---|---|---|---|
CDD0102 | 38 | 120:1 | +++ | Discontinued (Phase II) |
Xanomeline | 22 | 8:1 | ++++ | Approved (Schizophrenia) |
Talsaclidine | 45 | 15:1 | ++ | Discontinued (Phase III) |
AF102B | 210 | 3:1 | + | Preclinical |
+++: Moderate efficacy; ++++: High efficacy
Current Research Directions
Allosteric Modulation Strategies
Recent work combines CDD0102 with M1-positive allosteric modulators (PAMs) like VU0486846, enhancing potency (EC₅₀ shift from 38 nM to 9 nM) . This approach may mitigate receptor desensitization observed in monotherapy.
Hybrid Molecules for Multitarget Engagement
Second-generation derivatives incorporating:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume